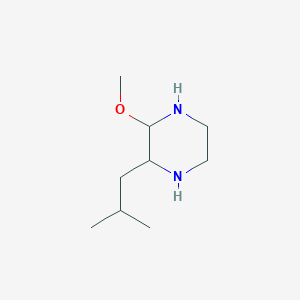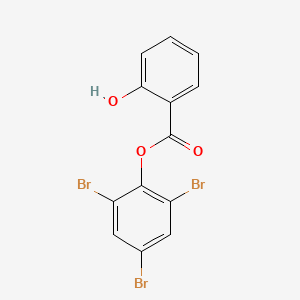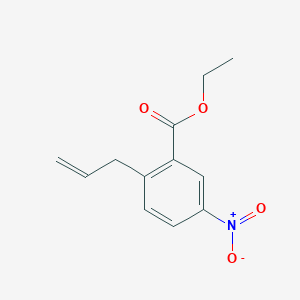![molecular formula C21H9F20NO7 B13790079 Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester CAS No. 74231-48-4](/img/structure/B13790079.png)
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester is a complex fluorinated organic compound. It is characterized by multiple pentafluoropropanoic acid groups attached to a phenylene ester backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester typically involves multiple steps:
Synthesis of Pentafluoropropanoic Acid Derivatives: The initial step involves the preparation of pentafluoropropanoic acid derivatives through fluorination reactions.
Formation of Ester Linkages: The pentafluoropropanoic acid derivatives are then reacted with a phenylene ester precursor under controlled conditions to form ester linkages.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various biological and chemical targets. Specific pathways involved may include enzyme inhibition, receptor binding, and alteration of membrane properties.
Comparison with Similar Compounds
Similar compounds to Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester include other fluorinated esters and amides. These compounds share similar structural features but differ in the number and position of fluorine atoms, as well as the nature of the ester or amide linkages. Examples include:
This compound: Unique for its specific arrangement of fluorinated groups.
This compound: Differing in the position of fluorine atoms or the type of ester linkage.
This compound’s uniqueness lies in its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
74231-48-4 |
|---|---|
Molecular Formula |
C21H9F20NO7 |
Molecular Weight |
767.3 g/mol |
IUPAC Name |
[4-[2-(2,2,3,3,3-pentafluoropropanoylamino)-1-(2,2,3,3,3-pentafluoropropanoyloxy)propyl]-2-(2,2,3,3,3-pentafluoropropanoyloxy)phenyl] 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C21H9F20NO7/c1-5(42-10(43)14(22,23)18(30,31)32)9(49-13(46)17(28,29)21(39,40)41)6-2-3-7(47-11(44)15(24,25)19(33,34)35)8(4-6)48-12(45)16(26,27)20(36,37)38/h2-5,9H,1H3,(H,42,43) |
InChI Key |
BQRPZTHXVKXWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



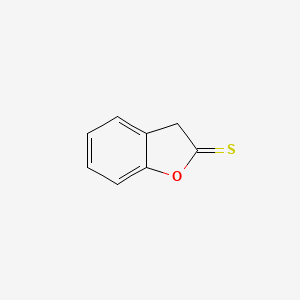
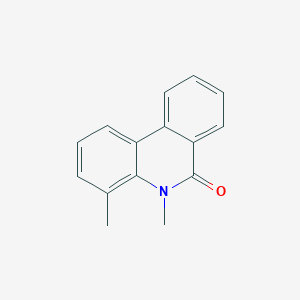
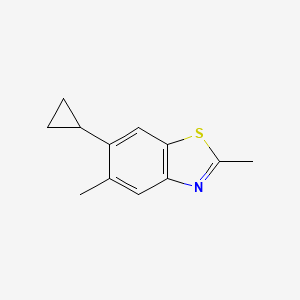

![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
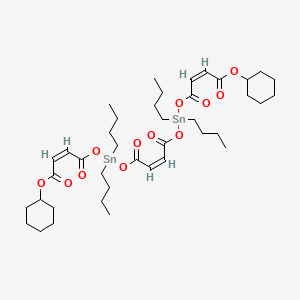
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
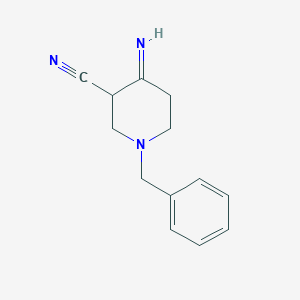
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
